molecular formula C13H17F2NO B1469987 {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol CAS No. 1551898-79-3

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol

Cat. No.: B1469987
CAS No.: 1551898-79-3
M. Wt: 241.28 g/mol
InChI Key: LTSMLZOXRSMJSS-UHFFFAOYSA-N
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Description

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is notable for its unique structure, which includes a difluorophenyl group attached to a piperidine ring, making it a valuable material in scientific research and various applications.

Properties

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-4-3-10(6-13(12)15)7-16-5-1-2-11(8-16)9-17/h3-4,6,11,17H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSMLZOXRSMJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the 3,4-difluorophenylmethyl group and the piperidine ring.

    Reaction Conditions: The difluorophenylmethyl group is introduced to the piperidine ring through a series of reactions, including nucleophilic substitution and reduction.

    Industrial Production: Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced with other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like iodine(III) and reducing agents like phenylsilane.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidines and alcohols.

Scientific Research Applications

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol can be compared with other similar compounds:

    Similar Compounds: Other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones, share structural similarities.

    Uniqueness: The presence of the difluorophenyl group distinguishes this compound from other piperidine derivatives, providing unique chemical and biological properties.

Biological Activity

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol is a piperidine derivative with a unique molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring substituted at the nitrogen atom with a 3,4-difluorobenzyl group and a hydroxymethyl group at the 3-position. Its molecular formula is C13H16F2N, and it is hypothesized to interact with various biological targets, particularly in neuropharmacology.

The compound's structural features contribute to its biological activity. The fluorine atoms in the aromatic ring enhance lipophilicity, which may influence its interaction with biological membranes and receptors. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC13H16F2N
Molecular Weight227.27 g/mol
CAS Number1551898-79-3
IUPAC NameThis compound

Preliminary studies suggest that compounds related to this compound may exhibit significant biological activities as potential pharmacological agents. Piperidine derivatives are known for their roles as neurotransmitter modulators. Specific attention has been drawn to their agonistic activity at orexin receptors, which are implicated in sleep regulation and appetite control .

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions can potentially lead to effects on mood regulation and cognitive function.

Antagonistic Activities

A study on related piperidine derivatives highlighted their potential as antagonists for adenosine receptors, specifically the A2A subtype. These receptors are known to play a crucial role in various neurological disorders . The binding affinities of synthesized compounds indicate that modifications can enhance their effectiveness as therapeutic agents.

Case Studies

  • Study on Orexin Receptors : A study investigated the agonistic properties of piperidine derivatives at orexin receptors. Results showed that certain modifications in the piperidine structure significantly increased binding affinity and functional activity .
  • Adenosine A2A Receptor Antagonists : In another study focusing on adenosine receptor antagonists, compounds similar to this compound exhibited promising antagonist activities with IC50 values in the micromolar range . This suggests potential applications in treating neurodegenerative diseases.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Preparation of Starting Materials : The synthesis begins with the preparation of the 3,4-difluorophenylmethyl group and the piperidine ring.
  • Nucleophilic Substitution : The difluorophenylmethyl group is introduced to the piperidine ring through nucleophilic substitution reactions.
  • Reduction and Purification : Subsequent reduction reactions may be employed to achieve desired purity levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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